molecular formula C14H23BN2O3 B1524332 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1003846-21-6

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1524332
CAS No.: 1003846-21-6
M. Wt: 278.16 g/mol
InChI Key: YYSLAWXDXHVRHU-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a tetrahydro-2H-pyran moiety and a boronic acid derivative, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring. Subsequent functionalization introduces the tetrahydro-2H-pyran moiety through nucleophilic substitution reactions. The boronic acid derivative is then introduced using a boronic acid pinacol ester in a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactions are typically carried out in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or alcohols.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has found applications in several areas of scientific research:

  • Chemistry: It serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions.

  • Biology: The boronic acid derivative is useful in bioconjugation and labeling studies.

  • Medicine: It has potential as a building block for the development of new pharmaceuticals.

  • Industry: Its unique properties make it valuable in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid derivative facilitates the formation of carbon-carbon bonds through the transfer of the boron group. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its combination of the pyrazole ring and the boronic acid derivative. Similar compounds include other boronic acids and pyrazole derivatives, but the specific substitution pattern and structural features set it apart. Some similar compounds include:

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Properties

IUPAC Name

1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-17(10-11)12-7-5-6-8-18-12/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSLAWXDXHVRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679570
Record name 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003846-21-6
Record name 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Synthesis routes and methods I

Procedure details

A solution of butyllithium (18.17 ml, 2.5M in hexanes) was added to 4-bromo-1-tetrahydropyran-2-yl-pyrazole, in solution in THF (400 ml) between −100° C. and −80° C. under nitrogen atmosphere. The mixture was stirred for 1 hour at −90° C. Trimethoxyborane (5.07 ml) was added at −70° C. and the mixture was stirred for a further 30 minutes. The mixture was quenched with a 15% solution of ammonium chloride (5 ml); the mixture was allowed to warm to room temperature and was stirred for 30 minutes. The organic layer was separated and the aqueous layer was extracted with 20 ml of THF. The combined organic portions were dried over magnesium sulphate and the solvent was evaporated under reduce pressure to afford the crude boronic acid. 2,3-dimethylbutane-2,3-diol (5.11 g) was added to the boronic acid in solution in THF with 4 A molecular sieves (100 mg). The mixture was stirred at room temperature for 15 hours. The mixture was evaporated under reduce pressure. Water (5 ml) was added and the mixture was extracted with heptane (3×10 ml), dried over magnesium sulphate, filtered and evaporated under reduce pressure to afford 1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (8.80 g). NMR Spectrum: (CDCl3) 1.31 (s, 1H), 1.54-1.76 (m, 4H), 1.95-2.17 (m, 2H), 3.66-3.73 (m, 1H), 4.01-4.07 (m, 1H), 5.41 (dd, 1H), 7.82 (s, 1H), 7.94 (s, 1H)
Quantity
18.17 mL
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reactant
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0 (± 1) mol
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400 mL
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5.07 mL
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5.11 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

3,4-Dihydro-2H-pyran (5.6 g, 67 mmol) and trifluoroacetic acid (1.17 g, 10.3 mmol) were added to a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10.0 g, 51.5 mmol) in toluene (200 mL), and the reaction mixture was heated to 90° C. for 2 hours. After cooling to room temperature, the reaction mixture was partitioned between ethyl acetate (200 mL) and saturated aqueous sodium bicarbonate solution (100 mL), and the aqueous layer was extracted with ethyl acetate (100 mL). The combined organic layers were washed with saturated aqueous sodium chloride solution (100 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Silica gel chromatography (Gradient: 10% to 50% ethyl acetate in petroleum ether) provided the product as a white solid. Yield: 13.4 g, 48.2 mmol, 94%. 1H NMR (400 MHz, CDCl3) δ 7.94 (s, 1H), 7.83 (s, 1H), 5.41 (dd, J=9.5, 2.5 Hz, 1H), 4.01-4.08 (m, 1H), 3.65-3.74 (m, 1H), 1.98-2.18 (m, 3H), 1.6-1.76 (m, 3H), 1.32 (s, 12H).
Quantity
5.6 g
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reactant
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1.17 g
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10 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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